molecular formula C₂₃H₂₆ClNO₇ B1142153 SCH 23390 Glucuronide CAS No. 138584-32-4

SCH 23390 Glucuronide

Katalognummer: B1142153
CAS-Nummer: 138584-32-4
Molekulargewicht: 463.91
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of SCH 23390 Glucuronide involves the glucuronidation of SCH 23390. This process can be carried out in vitro using rat liver microsomes and the cofactor UDP-glucuronic acid (UDPGA) . The reaction conditions typically include the addition of detergents such as Lubrol or Triton X-100 to enhance liver enzyme activity. The separation of this compound from SCH 23390 can be achieved using high-performance liquid chromatography (HPLC) techniques or solvent extraction with 3-heptanone .

Analyse Chemischer Reaktionen

SCH 23390 Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction that involves the conjugation of glucuronic acid to the parent compound. This reaction is catalyzed by the enzyme glucuronosyltransferase . The major product formed from this reaction is this compound, which is more water-soluble and can be readily excreted from the body. Other reactions such as oxidation, reduction, or substitution are not commonly associated with this compound.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Role in Metabolism
SCH 23390 Glucuronide is primarily utilized in pharmacokinetic studies to investigate the metabolism of SCH 23390. The glucuronidation process enhances the solubility of the parent compound, facilitating its excretion from the body. This metabolic transformation is primarily catalyzed by UDP-glucuronosyltransferases, which are predominantly present in the liver but also found in other tissues such as the gut and kidney .

Enzymatic Activity
Studies have shown that the glucuronidation of SCH 23390 involves a reaction where glucuronic acid is transferred from UDP-glucuronic acid to the hydroxyl group of SCH 23390, resulting in an O-glucuronide conjugate. Factors influencing this enzymatic reaction include pH, enzyme concentration, and the presence of other substrates or inhibitors.

Investigating Dopamine Receptor Interactions

Dopamine Receptor Antagonism
SCH 23390 is recognized for its high affinity for dopamine D1 and D5 receptors. The inhibition constants (K_i) for these receptors are approximately 0.2 nM and 0.3 nM, respectively . The metabolite this compound aids researchers in understanding how modifications to drug structures can affect their therapeutic profiles and safety profiles in clinical settings.

Behavioral Studies
Research involving animal models has demonstrated that systemic administration of SCH 23390 can modulate dopaminergic activity. For instance, it has been shown to reverse cocaine-induced locomotion in rats by occupying D1-like receptors in the nucleus accumbens . Such studies highlight the importance of this compound as a reference compound in examining drug interactions and metabolic pathways involving dopamine receptor antagonists.

Drug Interaction Studies

Metabolic Pathways
The formation of this compound allows for the exploration of metabolic pathways involving other dopaminergic agents. In vitro studies have indicated that glucuronidation rates differ among various compounds, which may influence their duration of action and therapeutic efficacy . For example, comparisons between SCH 23390 and its analogs reveal distinct glucuronidation profiles that can inform drug design strategies.

Case Studies and Research Findings

Study Findings
Characterization of rat liver glucuronosyltransferaseIdentified unique substrate specificity towards dopaminergic agents; confirmed formation of this compound using rat liver microsomes .
Effects on locomotor activitySystemic administration of SCH 23390 significantly reversed cocaine-induced locomotion, demonstrating its role in modulating dopaminergic activity .
Comparative glucuronidation ratesSCH 39166 showed lower glucuronidation rates compared to SCH 23390, suggesting potential implications for therapeutic use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

138584-32-4

Molekularformel

C₂₃H₂₆ClNO₇

Molekulargewicht

463.91

Synonyme

(R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-yl β-D-Glucopyranosiduronic Acid;  (2S,3S,4S,5R,6S)-6-(((R)-8-Chloro-5-cyclohexyl-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxy

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.